XLogP3 Lipophilicity Advantage Versus 4-Methoxy Analog (CAS 866346-43-2): +0.4 Log Units Drives Differential Membrane Partitioning Potential
CAS 866346-42-1 (4-methylphenyl substituent at N1) exhibits a computed XLogP3 of 3.4, compared with 3.0 for the direct 4-methoxy analog (CAS 866346-43-2, PubChem CID 2135732), representing a +0.4 log unit increase in lipophilicity [1][2]. This difference corresponds to approximately 2.5-fold higher predicted octanol-water partitioning for the 4-methylphenyl derivative. Both values were computed using the XLogP3 algorithm (PubChem release 2025.09.15), ensuring methodologically consistent comparison [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | CAS 866346-43-2 (4-methoxy analog, CID 2135732): XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = +0.4 log units (~2.5× greater partitioning) |
| Conditions | XLogP3 3.0 algorithm, PubChem 2025.09.15 release; identical computation method for both compounds |
Why This Matters
For CNS-targeted or intracellular programs, a 0.4 log unit lipophilicity increase can be the difference between blood-brain barrier penetration and peripheral restriction, directly impacting which compound a medicinal chemist selects for lead optimization.
- [1] PubChem CID 2135731, Computed Properties section: XLogP3-AA = 3.4. National Center for Biotechnology Information, PubChem release 2025.09.15. View Source
- [2] PubChem CID 2135732, Computed Properties section: XLogP3-AA = 3.0. National Center for Biotechnology Information, PubChem release 2025.09.15. View Source
